4-Cyano-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide
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Description
“4-Cyano-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide” is a chemical compound with the CAS No. 2380068-76-6 . Its molecular formula is C16H21N3O3S .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C16H21N3O3S/c17-12-14-2-4-15(5-3-14)23(20,21)18-13-16(6-1-7-16)19-8-10-22-11-9-19/h2-5,18H,1,6-11,13H2
. This can be used to generate the 3D structure of the molecule.
Scientific Research Applications
Antitumor Activity
Research into novel tetrahydroquinoline derivatives bearing biologically active sulfonamide moieties has revealed a new class of antitumor agents. These compounds, synthesized from a base of benzenesulfonamide, have demonstrated in vitro antitumor activity with some showing potency greater than the reference drug Doxorubicin. Their antiproliferative effects were significant across a variety of human cancer cell lines, indicating their potential as anticancer agents (Alqasoumi et al., 2010).
Enzyme Inhibition
A series of benzenesulfonamides incorporating 1,3,5-triazine moieties have been studied for their efficiency as carbonic anhydrase inhibitors. These compounds showed selective inhibitory activity against certain human carbonic anhydrase isoforms, which are relevant in various physiological processes including tumorigenesis. This research suggests these compounds may be useful in the development of new therapeutic strategies targeting specific enzyme isoforms (Lolak et al., 2019).
Catalysis and Synthesis
Research into half-sandwich ruthenium complexes containing benzenesulfonamides has shown these compounds to be effective catalysts in the transfer hydrogenation of acetophenone derivatives to phenylethanols. This process is of interest in synthetic chemistry for the production of alcohols, an important class of organic compounds. These findings contribute to the development of new catalytic methods that can be applied in organic synthesis (Dayan et al., 2013).
Photodynamic Therapy
The synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivatives have shown these compounds possess high singlet oxygen quantum yields. Such properties are crucial for the effectiveness of photosensitizers used in photodynamic therapy (PDT), a treatment modality for cancer. This research opens avenues for the development of new PDT agents with improved efficiency and specificity (Pişkin et al., 2020).
Antibacterial Properties
The construction of d10 metal complexes based on modified benzenesulfonamide acid has revealed compounds with significant antibacterial properties. These complexes exhibit structure diversity, luminescence, and have been shown to be effective against various bacterial strains. This research contributes to the search for new antibacterial agents with potential applications in treating infectious diseases (Feng et al., 2021).
Properties
IUPAC Name |
4-cyano-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c17-12-14-2-4-15(5-3-14)23(20,21)18-13-16(6-1-7-16)19-8-10-22-11-9-19/h2-5,18H,1,6-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPJHPXJEMLBSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)C#N)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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